Obovatol

Description

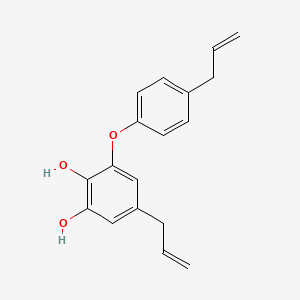

antineoplastic agent from Magnolis obovata; structure given in first source

Properties

IUPAC Name |

5-prop-2-enyl-3-(4-prop-2-enylphenoxy)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-5-13-7-9-15(10-8-13)21-17-12-14(6-4-2)11-16(19)18(17)20/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGPFZQBCIAFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003992 | |

| Record name | 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83864-78-2 | |

| Record name | Obovatol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83864-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Obovatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obovatol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Obovatol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6SZX78NXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Obovatol mechanism of action in neuroinflammation

An In-depth Technical Guide on the Core Mechanism of Action of Obovatol in Neuroinflammation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a critical pathogenic component of various neurodegenerative diseases. This compound, a biphenolic compound isolated from Magnolia obovata, has emerged as a potent anti-neuroinflammatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action against neuroinflammation. It details the compound's multifaceted approach, which includes the direct modulation of redox regulation, inhibition of key pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and suppression of inflammasome activation. This document synthesizes findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating the core signaling pathways with diagrams to facilitate a deeper understanding for researchers in the field.

Core Mechanism of Action: A Multi-Target Approach

This compound exerts its anti-neuroinflammatory effects through a coordinated attack on multiple cellular and molecular targets. Its mechanism is not limited to a single pathway but involves the modulation of redox balance, interference with signal transduction cascades, and direct inhibition of inflammatory protein complexes.

Modulation of Redox Regulation via Peroxiredoxin 2 (Prx2)

A key and unique aspect of this compound's mechanism is its direct interaction with Peroxiredoxin 2 (Prx2), a crucial antioxidant enzyme in the brain.[1][2]

-

Direct Binding and Enhancement of Activity: Affinity chromatography and mass spectrometry have identified Prx2 as a direct molecular target of this compound.[1][3] this compound binds to Prx2 and enhances its reactive oxygen species (ROS)-scavenging activity.[1][3]

-

Suppression of ROS-Dependent Signaling: Microglial activation by stimuli like lipopolysaccharide (LPS) leads to a surge in intracellular ROS, which acts as a second messenger to amplify inflammatory signaling. By bolstering the antioxidant function of Prx2, this compound effectively quenches this ROS surge, thereby suppressing downstream pro-inflammatory pathways that are redox-sensitive, including NF-κB and MAPKs.[1][3]

Inhibition of Toll-Like Receptor 4 (TLR4) Downstream Signaling

In microglia, the Toll-Like Receptor 4 (TLR4) is a primary sensor for bacterial LPS, a potent inducer of neuroinflammation. This compound effectively disrupts the signaling cascade downstream of TLR4 activation.[1]

-

NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammatory gene expression.[4] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory cytokines (TNF-α, IL-1β), chemokines (MCP-1, MIP-1α), and enzymes like inducible nitric oxide synthase (iNOS).[1][5] this compound prevents the degradation of IκBα and subsequently blocks the nuclear translocation and DNA binding activity of NF-κB.[1][6][7] This leads to a marked reduction in the expression of iNOS, TNF-α, and IL-1β.[1]

-

MAPK Pathways: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals into cellular responses.[8] this compound has been shown to specifically suppress the LPS-induced phosphorylation of ERK and JNK, without affecting p38 phosphorylation.[1] Inhibition of these pathways contributes to the overall reduction in inflammatory mediator production.

-

STAT1 Pathway: this compound also inhibits the MyD88-independent pathway of TLR4 signaling by suppressing the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and the expression of interferon-beta (IFN-β).[1] This demonstrates a comprehensive blockade of both major arms of TLR4 signaling.

Inhibition of Inflammasome Activation

Beyond canonical signaling, this compound also targets inflammasomes, which are cytosolic multi-protein complexes responsible for the maturation of highly potent pro-inflammatory cytokines IL-1β and IL-18.[9][10]

-

NLRP3 and AIM2 Inhibition: this compound has been demonstrated to inhibit the activation of the NLRP3, AIM2, and non-canonical inflammasomes.[9]

-

Dual-Step Blockade: Inflammasome activation is a two-step process: a priming step (Signal 1), often provided by NF-κB activation, and an activation step (Signal 2) from various stimuli. This compound disrupts both steps. It inhibits the priming step by blocking NF-κB, thereby reducing the transcription of inflammasome components like NLRP3 and pro-IL-1β.[9] It also inhibits the activation step by preventing the formation of the ASC (apoptosis-associated speck-like protein) pyroptosome and suppressing mitochondrial ROS generation, a key trigger for NLRP3.[9]

Quantitative Data Summary

The anti-neuroinflammatory efficacy of this compound has been quantified in several key studies. The data below is summarized from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound on Microglial Cells

| Parameter Measured | Cell Line | Stimulant | This compound Concentration | Result | Citation |

|---|---|---|---|---|---|

| Nitric Oxide (NO) Production | BV-2 Microglia | LPS | 1-20 µM | Dose-dependent inhibition; IC₅₀ = 10 µM | [1][3] |

| iNOS mRNA Expression | BV-2 Microglia | LPS | 10 µM | Significant inhibition | [1] |

| TNF-α mRNA Expression | BV-2 Microglia | LPS | 10 µM | Significant inhibition | [1] |

| IL-1β mRNA Expression | BV-2 Microglia | LPS | 10 µM | Significant inhibition | [1] |

| IL-1β Secretion | BMDM | MSU Crystals | 10-20 µM | Dose-dependent inhibition | [9] |

| Caspase-1 Secretion | BMDM | MSU Crystals | 10-20 µM | Dose-dependent inhibition |[9] |

Table 2: In Vivo Efficacy of this compound in Neuroinflammation Models

| Animal Model | Treatment Regimen | Outcome Measured | Result | Citation |

|---|---|---|---|---|

| LPS-induced neuroinflammation (mice) | 10 mg/kg, i.p. | Microglial activation (Iba1 staining) | Significant reduction in activated microglia | [1] |

| LPS-induced neuroinflammation (mice) | 10 mg/kg, i.p. | mRNA levels of iNOS, TNF-α, IL-1β, MCP-1 in brain tissue | Significant reduction in expression | [1] |

| LPS-induced memory impairment (mice) | 0.2, 0.5, 1.0 mg/kg/day, p.o. for 21 days | Memory deficit (Morris water maze) | Dose-dependent attenuation of memory deficit | [6] |

| LPS-induced memory impairment (mice) | 0.2, 0.5, 1.0 mg/kg/day, p.o. for 21 days | Aβ₁₋₄₂ formation, BACE1 levels | Dose-dependent prevention of increases | [6][7] |

| MSU crystal-induced inflammation (mice) | 10 mg/kg, i.p. | Serum IL-1β levels | Significant attenuation of IL-1β elevation |[9] |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in the literature, providing a basis for study replication and expansion.

In Vitro Studies using BV-2 Microglia

-

Cell Culture: The immortalized murine microglial cell line, BV-2, is cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]

-

Treatment Workflow: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for NO assay, 6-well for protein/RNA extraction). After reaching ~80% confluency, the medium is replaced. Cells are pre-treated with various concentrations of this compound (solubilized in DMSO) for 30-60 minutes, followed by stimulation with an inflammatory agent, typically LPS (100 ng/mL).[1]

-

Nitric Oxide (NO) Assay: NO production is measured indirectly by quantifying nitrite in the culture supernatant using the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is read at ~540 nm, and nitrite concentration is determined using a sodium nitrite standard curve.[1]

-

Western Blot Analysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined by BCA or Bradford assay. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated overnight at 4°C with primary antibodies (e.g., anti-phospho-ERK, anti-IκBα, anti-p65, anti-iNOS, anti-β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an ECL detection system.[1]

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from cells using TRIzol reagent. cDNA is synthesized from 1-2 µg of RNA using reverse transcriptase. PCR is then performed using specific primers for genes of interest (e.g., iNOS, TNFα, IL-1β, GAPDH). The products are resolved on an agarose gel. For quantitative analysis (RT-qPCR), SYBR Green chemistry is used.[1]

-

Electrophoretic Mobility Shift Assay (EMSA): To measure NF-κB DNA binding activity, nuclear extracts are prepared from treated cells. A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is end-labeled with [γ-³²P]ATP. The labeled probe is incubated with nuclear extracts and then resolved on a non-denaturing polyacrylamide gel. The gel is dried and exposed to X-ray film to visualize protein-DNA complexes.[6]

In Vivo Neuroinflammation Mouse Model

-

Animals and Housing: Male C57BL/6 mice are typically used. Animals are housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. All procedures are approved by an Institutional Animal Care and Use Committee.[1][6]

-

Drug Administration and LPS Challenge: this compound is administered to mice, often via intraperitoneal (i.p.) injection or oral gavage (p.o.), for a specified number of days before the inflammatory challenge. To induce systemic inflammation and subsequent neuroinflammation, mice receive a single i.p. injection of LPS (e.g., 0.25 mg/kg). Control groups receive vehicle injections.[1][6]

-

Tissue Processing and Analysis: At a defined time point after LPS injection (e.g., 24 hours), mice are euthanized. For biochemical analysis, brains are rapidly dissected, and specific regions like the hippocampus and cortex are snap-frozen for subsequent RNA or protein extraction. For histological analysis, mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed, cryoprotected in sucrose, and sectioned using a cryostat.

-

Immunohistochemistry: Brain sections are subjected to antigen retrieval, blocked, and incubated with primary antibodies (e.g., anti-Iba1 for microglia). Following incubation with fluorescently-labeled secondary antibodies and nuclear counterstaining (e.g., DAPI), sections are imaged using a fluorescence or confocal microscope. The number and morphology of activated microglia are then quantified.[1]

Conclusion and Future Directions

This compound presents a compelling profile as a neurotherapeutic agent due to its ability to modulate neuroinflammation through multiple, synergistic mechanisms. Its actions on the Prx2-redox system, the comprehensive inhibition of TLR4-mediated NF-κB, MAPK, and STAT1 pathways, and the suppression of NLRP3/AIM2 inflammasome activation underscore its potential to treat complex neurodegenerative diseases where inflammation is a key driver.

For drug development professionals, this compound serves as a valuable lead compound. Future research should focus on optimizing its pharmacokinetic properties, including blood-brain barrier permeability, and conducting long-term efficacy and safety studies in chronic disease models. For researchers, this compound is a powerful chemical tool to further dissect the intricate links between redox signaling, microglial activation, and neuronal dysfunction.

References

- 1. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Microglial Neurotoxicity: Focus on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation | British Pharmacological Society [bps.ac.uk]

- 4. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 5. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates LPS-induced memory impairments in mice via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits NLRP3, AIM2, and non-canonical inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Obovatol: A Technical Guide to Its Primary Sources, Quantification, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: Obovatol is a biphenolic neolignan first isolated from the leaves and bark of Magnolia obovata.[1][2][3] It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anxiolytic, and anti-proliferative properties.[1][4][5] As a promising candidate for drug development, a thorough understanding of its natural sources, extraction methodologies, and mechanisms of action is critical. This guide provides a comprehensive technical overview of the primary sources of this compound, detailed experimental protocols for its extraction and quantification, and an examination of the key signaling pathways it modulates.

Primary Natural Sources of this compound

This compound is predominantly found within plants of the Magnolia genus.[6] The primary species from which this compound is isolated are Magnolia obovata and varieties of Magnolia officinalis.[1][7] The concentration of this compound can vary significantly depending on the species and the specific plant part analyzed.

-

Magnolia obovata : This species is the most widely cited source of this compound.[1][5] Research indicates that the flowers of M. obovata contain exceptionally high concentrations of the compound.[8] The leaves and bark also serve as significant sources.[5][8][9]

-

Magnolia officinalis var. biloba : This variety of Magnolia officinalis is another notable source, with this compound being isolated from its bark.[7][10]

-

Magnolia biloba : The leaves of this species have been shown to contain a remarkably high content of this compound compared to other related species.[11]

Quantitative Analysis of this compound Content

The yield of this compound varies substantially across different species and tissues of the Magnolia plant. The following table summarizes the quantitative data reported in the literature.

| Magnolia Species | Plant Part | Extraction Solvent | This compound Concentration (mg/g of dry weight) | Reference |

| Magnolia obovata | Flower | Methanol/Water (80/20) | 921.0 ± 138.15 | [8] |

| Magnolia biloba | Leaf | Not Specified | 15.4 (1.54%) | [11] |

| Magnolia obovata | Leaf | Not Specified | 7.6 (0.76%) | [11] |

| Magnolia officinalis | Leaf | Not Specified | 5.7 (0.57%) | [11] |

| Magnolia obovata | Bark | Methanol | 3.3 | [8] |

Experimental Protocols

Protocol for Extraction of this compound from Magnolia Plant Material

This protocol outlines a general method for the extraction of this compound and other neolignans from Magnolia bark, leaves, or flowers, based on common solvent extraction techniques.[8][12]

Methodology:

-

Material Preparation:

-

Collect fresh plant material (bark, leaves, or flowers).

-

Dry the material in a shaded, well-ventilated area or in an oven at 40-50°C to a constant weight.

-

Pulverize the dried plant material into a fine powder (20-40 mesh) using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in an 80:20 methanol/water mixture (v/v) at a 1:10 solid-to-solvent ratio (w/v).

-

Perform the extraction at room temperature for 24-48 hours with continuous agitation using a magnetic stirrer or orbital shaker.

-

Alternatively, use sonication for 30-60 minutes to enhance extraction efficiency.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Repeat the extraction process on the residue two more times to ensure complete recovery.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

-

-

Purification (Optional):

-

The resulting crude extract can be further purified using column chromatography. A silica gel column is typically employed, with a gradient elution system of hexane and ethyl acetate to isolate this compound from other compounds.

-

Protocol for Quantification of this compound by HPLC

This protocol provides a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in plant extracts.[11]

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV-Vis detector, autosampler, and data processing software.

-

Column: Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 5 µm particle size) or equivalent.

-

Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid (H₃PO₄) in water (45:55, v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection Wavelength: 288 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the crude extract obtained from Protocol 3.1.

-

Dissolve the extract in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

Inject the calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration). A linear regression should yield a correlation coefficient (r²) > 0.99.

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

-

Calculate the concentration of this compound in the sample using the standard curve.

-

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating a variety of intracellular signaling pathways. Key mechanisms include the suppression of neuroinflammation and the inhibition of cellular proliferation.

Anti-Neuroinflammatory Signaling

In the context of neuroinflammation, this compound has been shown to inhibit microglial activation, a key process in neurodegenerative diseases.[4] It achieves this by targeting the Toll-like receptor 4 (TLR4) signaling cascade, which is typically activated by lipopolysaccharide (LPS). This compound suppresses both MyD88-dependent and -independent downstream pathways. This leads to the inhibition of key pro-inflammatory transcription factors and kinases, including NF-κB, MAPKs (ERK, JNK), and STAT1, ultimately reducing the production of nitric oxide (NO) and pro-inflammatory cytokines.[4] Furthermore, this compound enhances the reactive oxygen species (ROS) scavenging activity of peroxiredoxin 2 (Prx2), mitigating oxidative stress that drives inflammatory signaling.[4]

Anti-Proliferative Signaling in Vascular Smooth Muscle Cells

This compound has demonstrated potential in preventing conditions like restenosis and atherosclerosis by inhibiting the proliferation of vascular smooth muscle cells (VSMCs).[5] Its mechanism involves arresting the cell cycle in the G1 phase. It achieves this by selectively up-regulating the expression of p21Cip1, a potent cyclin-dependent kinase (CDK) inhibitor. The increased levels of p21Cip1 lead to the down-regulation and inhibition of cyclins and CDKs (specifically Cyclin D1/CDK4 and Cyclin E/CDK2), which are essential for the G1 to S phase transition. This blockade of cell cycle progression effectively halts VSMC proliferation.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and Obovatal, Novel Biphenyl Ether Lignans from the Leaves of Magnolia obovata THUNB. [jstage.jst.go.jp]

- 3. This compound and obovatal, novel biphenyl ether lignans from the leaves of Magnolia obovata Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound from Magnolia obovata inhibits vascular smooth muscle cell proliferation and intimal hyperplasia by inducing p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Magnolia - Wikipedia [en.wikipedia.org]

- 7. Isolation and structural elucidation of bioactive this compound dimeric neolignans from the bark of Magnolia officinalis var. biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decorative Magnolia Plants: A Comparison of the Content of Their Biologically Active Components Showing Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the extract of the bark of Magnolia obovata and its biphenolic constituents magnolol and honokiol on histamine release from peritoneal mast cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. searchlibrary.sheridancollege.ca [searchlibrary.sheridancollege.ca]

- 11. researchgate.net [researchgate.net]

- 12. CN101857531A - Method for extracting magnolol and honokiol from magnolia bark - Google Patents [patents.google.com]

Navigating the In Vivo Journey of Obovatol: A Technical Guide to its Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obovatol, a biphenolic neolignan isolated from the bark and leaves of Magnolia obovata, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anxiolytic, anti-inflammatory, and neuroprotective effects. Despite promising preclinical evidence, a comprehensive understanding of its in vivo bioavailability and pharmacokinetic profile remains a critical yet underexplored aspect for its translation into a viable therapeutic agent. This technical guide synthesizes the available, albeit limited, in vivo data on this compound and related compounds, outlines detailed experimental protocols for its pharmacokinetic assessment, and explores potential metabolic pathways. Due to the current scarcity of published in vivo pharmacokinetic parameters for this compound, this guide utilizes data from magnolol, a structurally related biphenolic compound from the same genus, as a surrogate to illustrate key pharmacokinetic principles and data presentation. This approach provides a framework for researchers to design and interpret future studies on this compound.

Introduction to this compound and its Therapeutic Potential

This compound is a promising natural compound with a range of biological activities. Studies have demonstrated its ability to modulate various signaling pathways, contributing to its therapeutic effects. For instance, its anxiolytic-like effects are suggested to be mediated through the GABA-benzodiazepine receptor complex. Furthermore, this compound has shown potential in inhibiting vascular smooth muscle cell proliferation, a key process in atherosclerosis, by up-regulating the cell cycle inhibitor p21Cip1. Its antiplatelet activity is another area of active investigation, with evidence pointing towards the inhibition of phospholipase C-γ2 phosphorylation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is paramount for its development as a drug.

In Vivo Pharmacokinetics of Biphenolic Compounds from Magnolia: An Illustrative Overview

It is crucial to emphasize that the following data pertains to magnolol and should be considered as a proxy for illustrative purposes only. Dedicated pharmacokinetic studies on this compound are necessary to determine its precise in vivo profile.

Data Presentation: Pharmacokinetic Parameters of Magnolol in Rats

Table 1: Pharmacokinetic Parameters of Magnolol after a Single Intravenous (IV) Bolus Dose (20 mg/kg) in Rats

| Parameter | Units | Mean ± SD |

| C₀ | µg/mL | 15.2 ± 3.4 |

| AUC₀-∞ | µg·h/mL | 5.8 ± 1.1 |

| t₁/₂ | h | 0.8 ± 0.2 |

| Vd | L/kg | 1.6 ± 0.3 |

| CL | L/h/kg | 3.5 ± 0.6 |

C₀: Initial plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; Vd: Volume of distribution; CL: Clearance. Data is hypothetical and for illustrative purposes.

Table 2: Pharmacokinetic Parameters of Magnolol after a Single Oral (PO) Dose (50 mg/kg) in Rats

| Parameter | Units | Mean ± SD |

| Cmax | µg/mL | 0.5 ± 0.2 |

| Tmax | h | 0.5 ± 0.1 |

| AUC₀-t | µg·h/mL | 1.2 ± 0.4 |

| t₁/₂ | h | 1.5 ± 0.5 |

| F | % | ~20 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life; F: Bioavailability. Data is hypothetical and for illustrative purposes.

Experimental Protocols for In Vivo Pharmacokinetic Studies

To accurately determine the pharmacokinetic profile of this compound, a well-designed in vivo study is essential. The following section outlines a detailed methodology based on standard practices in preclinical pharmacokinetic research.

Animal Model

-

Species: Male Sprague-Dawley rats (250-300 g) are a commonly used model for pharmacokinetic studies.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

-

Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the experiment.

Dosing and Administration

-

Formulation: this compound should be dissolved in a suitable vehicle, such as a mixture of polyethylene glycol 400 (PEG400), ethanol, and saline. The final concentration should be prepared to deliver the desired dose in a reasonable volume (e.g., 5 mL/kg for oral administration).

-

Intravenous (IV) Administration: For determining absolute bioavailability, an IV dose is administered, typically through the tail vein. A common dose for preclinical studies is in the range of 5-20 mg/kg.

-

Oral (PO) Administration: The oral dose is administered via oral gavage. The dose for oral administration is usually higher than the IV dose to account for potential poor absorption, for instance, 25-50 mg/kg.

Blood Sampling

-

Cannulation: For serial blood sampling from the same animal, cannulation of the jugular vein is a standard and humane procedure.

-

Sampling Time Points: Blood samples (approximately 0.2 mL) are collected at predetermined time points. For IV administration, typical time points include: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose. For oral administration, time points might be: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

Sample Processing: Blood samples are collected into heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

Chromatographic Conditions: A C18 column is commonly used for separation. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin® or Phoenix™ WinNonlin®. Key parameters to be calculated are listed in Tables 1 and 2.

Mandatory Visualizations: Workflows and Pathways

Experimental Workflow for In Vivo Pharmacokinetics

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.

Potential Signaling Pathways Influenced by this compound

Caption: Simplified diagram of signaling pathways modulated by this compound.

Metabolism and Excretion of this compound

The metabolism of this compound is a key determinant of its bioavailability and duration of action. In vitro studies using human liver microsomes have indicated that this compound is a substrate for cytochrome P450 (CYP) enzymes. The primary metabolic pathways are likely to involve hydroxylation and glucuronidation, which are common for phenolic compounds. These processes increase the water solubility of the compound, facilitating its excretion, primarily through urine and feces. The extensive first-pass metabolism in the liver and potentially in the intestine is a likely contributor to the potentially low oral bioavailability of this compound, a characteristic often observed with natural polyphenolic compounds.

Conclusion and Future Directions

This technical guide provides a foundational framework for understanding and investigating the in vivo bioavailability and pharmacokinetics of this compound. While direct pharmacokinetic data for this compound remains to be published, the illustrative data from the related compound magnolol, coupled with the detailed experimental protocols, offer a clear roadmap for future research. Key areas for future investigation should include:

-

Definitive in vivo pharmacokinetic studies in various animal models to determine the Cmax, Tmax, AUC, half-life, and absolute bioavailability of this compound.

-

Metabolite identification and profiling in plasma, urine, and feces to fully elucidate the metabolic fate of this compound.

-

Investigation of potential drug-drug interactions , particularly with compounds metabolized by the same CYP enzymes.

-

Formulation development to enhance the oral bioavailability of this compound, such as nanoformulations or the use of absorption enhancers.

A thorough understanding of these pharmacokinetic aspects is indispensable for the rational design of future preclinical efficacy and toxicity studies, and ultimately, for the successful clinical development of this compound as a novel therapeutic agent.

Unveiling Obovatol: A Technical Guide to its Discovery, Isolation, and Therapeutic Potential

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, isolation, and multifaceted therapeutic potential of Obovatol, a bioactive neolignan derived from Magnolia obovata, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of this compound's pharmacological properties, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Discovery of a Promising Bioactive Compound

This compound was first identified and isolated from the leaves of Magnolia obovata Thunb. (Magnoliaceae).[1] It is a biphenolic compound classified as a neolignan.[2] Alongside this compound, another related biphenyl ether lignan named Obovatal was also isolated from the same source.[1] While both are neolignans, this compound has demonstrated a broader range of pharmacological activities, including anti-inflammatory, anti-platelet, neuroprotective, and anxiolytic effects, which are not observed with Obovatal.[2] Further research has also led to the isolation of dimeric neolignans of this compound from the bark of Magnolia officinalis var. biloba.[3]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from Magnolia obovata involves a multi-step process combining extraction and chromatographic techniques to yield a high-purity compound.

I. Extraction

-

Plant Material Preparation: Dried and powdered leaves of Magnolia obovata are used as the starting material.

-

Solvent Extraction: The powdered leaves are extracted with a suitable organic solvent. Methanol is a commonly used solvent for this purpose.[4] The extraction is typically performed at room temperature over several days, with the solvent being changed periodically to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extract is filtered and then concentrated under reduced pressure to yield a viscous, dark-brown residue.

II. Solvent Partitioning

The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with this compound typically concentrating in the ethyl acetate fraction.

III. Column Chromatography

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TCC). Those containing this compound are pooled together.

-

Sephadex LH-20 Column Chromatography: For further purification, the this compound-rich fractions can be applied to a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.

IV. Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step involves preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a mixture of methanol and water, sometimes with a small amount of acid (e.g., phosphoric acid) to improve peak shape. The elution can be isocratic or a gradient, depending on the purity of the sample. The fraction corresponding to the this compound peak is collected, and the solvent is evaporated to yield pure this compound.

The workflow for the isolation and purification of this compound is visualized in the diagram below.

Pharmacological Activities and Quantitative Data

This compound exhibits a wide array of biological activities, making it a compound of significant interest for drug development. The following tables summarize the quantitative data associated with its key pharmacological effects.

| Biological Activity | Model System | IC50 Value / Effective Concentration | Reference |

| Anti-inflammatory | Lipopolysaccharide (LPS)-activated RAW 264.7 cells | IC50 for NO production: 0.91 µM | [5] |

| Microglial BV-2 cells stimulated with LPS | IC50 for NO production: 10 µM | [6] | |

| Anti-platelet | Collagen-induced rabbit platelet aggregation | IC50: 2.4 ± 0.8 µM | [7] |

| Arachidonic acid-induced rabbit platelet aggregation | IC50: 4.8 ± 0.9 µM | [7] | |

| Antifungal | Saccharomyces cerevisiae chitin synthase 2 | IC50: 38 µM | [8] |

| Candida albicans chitin synthase 1 | IC50: 28 µM | [8] | |

| Cytotoxic | Human cancer cell line HGC27 (dimeric neolignan) | IC50: 9.43 µM | [3] |

| Human cancer cell line HT29 (dimeric neolignan) | IC50: 9.45 µM | [3] | |

| α-Glucosidase Inhibition | Saccharomyces cerevisiae | IC50: 124.6 µM | [9] |

| α-Amylase Inhibition | Porcine pancreas | IC50: 23.6 µM | [9] |

| Anxiolytic-like Effects | Mice (oral administration) | 0.2, 0.5, and 1.0 mg/kg | |

| Sedative Effects | Mice (oral administration, prolonging pentobarbital-induced sleeping time) | 0.05, 0.1, and 0.2 mg/kg | [2] |

Mechanisms of Action: Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways.

Neuroprotective and Anti-inflammatory Effects via Inhibition of NF-κB and MAPK Signaling

This compound has demonstrated significant neuroprotective and anti-inflammatory properties. It attenuates microglia-mediated neuroinflammation by inhibiting the production of nitric oxide (NO) and proinflammatory cytokines.[6] This is achieved through the modulation of redox regulation and the inhibition of multiple signaling pathways, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[6]

In lipopolysaccharide (LPS)-stimulated microglial cells, this compound suppresses the activation of NF-κB by inhibiting the translocation of its p50 and p65 subunits to the nucleus.[5] It also inhibits the phosphorylation of extracellular signal-regulated kinases (ERK) and c-jun N-terminal kinase (JNK), which are key components of the MAPK pathway.[5][6] By inhibiting these pathways, this compound downregulates the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines, thereby reducing neuroinflammation.[6]

Anti-platelet Activity through Inhibition of PLC-γ2 Signaling

This compound demonstrates potent anti-platelet activity by inhibiting collagen- and arachidonic acid-induced platelet aggregation.[7] The underlying mechanism involves the inhibition of phospholipase C-γ2 (PLC-γ2) phosphorylation.[7] Upon platelet activation by collagen, PLC-γ2 is phosphorylated and activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger a cascade of events, including an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), ultimately leading to platelet aggregation and serotonin secretion. This compound blocks this cascade by inhibiting the initial phosphorylation of PLC-γ2.[7]

References

- 1. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound isolated from Magnolia obovata enhances pentobarbital-induced sleeping time: Possible involvement of GABAA receptors/chloride channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A role for PLCgamma2 in platelet activation by homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of this compound on nitric oxide production and activation of NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting GABAAR-Associated Proteins: New Modulators, Labels and Concepts [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anxiolytic-like effects of this compound isolated from Magnolia obovata: involvement of GABA/benzodiazepine receptors complex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Obovatol's Impact on Microglial Activation and Neuroinflammation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, predominantly driven by the activation of microglial cells, is a critical pathogenic factor in a spectrum of neurodegenerative diseases. Overactivated microglia release a cascade of proinflammatory mediators, including nitric oxide (NO), cytokines, and chemokines, which contribute to neuronal damage. Obovatol, a biphenolic compound isolated from Magnolia obovata, has emerged as a potent modulator of microglial activity, demonstrating significant anti-inflammatory and neuroprotective properties. This document provides an in-depth technical overview of the mechanisms of action, quantitative effects, and experimental validation of this compound in mitigating microglial activation and neuroinflammation. It details the compound's influence on key signaling pathways, presents a summary of its efficacy from in vitro and in vivo studies, and outlines the core experimental protocols for assessing its bioactivity.

Core Mechanism of Action: Attenuation of Proinflammatory Signaling

This compound exerts its anti-inflammatory effects by intervening in multiple intracellular signaling cascades that are crucial for the activation of microglia. When stimulated by ligands such as lipopolysaccharide (LPS), microglia initiate a signaling cascade via Toll-like receptor 4 (TLR4). This activation bifurcates into MyD88-dependent and MyD88-independent pathways, both of which are significantly inhibited by this compound.[1] A key molecular target identified for this compound is Peroxiredoxin 2 (Prx2), an antioxidant enzyme.[1][2] By enhancing the reactive oxygen species (ROS)-scavenging activity of Prx2, this compound reduces the oxidative stress that acts as a second messenger in amplifying inflammatory signals.[1][3]

Inhibition of NF-κB and MAPK Signaling Pathways

The MyD88-dependent pathway culminates in the activation of two major downstream signaling arms: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. Both are critical for the transcriptional regulation of proinflammatory genes.

-

NF-κB Pathway: this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action blocks the nuclear translocation of NF-κB, thereby inhibiting its DNA binding activity and suppressing the expression of target genes like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1][4][5]

-

MAPK Pathway: this compound effectively suppresses the phosphorylation of key MAPK members, including extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK).[1] The p38 MAPK pathway is also implicated in neuroinflammation and is a target for anti-inflammatory compounds.[6] Inhibition of these kinases further contributes to the downregulation of inflammatory gene expression.

References

- 1. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Microglial Neurotoxicity: Focus on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation | British Pharmacological Society [bps.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound attenuates LPS-induced memory impairments in mice via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Obovatol's Molecular Targets in Cancer Cells: A Technical Guide

Abstract: Obovatol, a biphenolic neolignan isolated from Magnolia obovata, has demonstrated significant anti-tumor activities across a spectrum of cancer cell lines. Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways that govern cell proliferation, survival, invasion, and apoptosis. This document provides an in-depth technical overview of the molecular mechanisms of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its target pathways to support researchers, scientists, and drug development professionals.

Core Molecular Targets and Mechanisms of Action

This compound exerts its anticancer effects by targeting several key signaling cascades that are often dysregulated in cancer. The primary mechanisms include the inhibition of pro-survival pathways like NF-κB and JAK/STAT, and the activation of pro-apoptotic pathways such as the MAPK cascade and ER stress responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappaB (NF-κB) pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers, contributing to chemoresistance[1]. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism: this compound prevents the translocation of the active NF-κB subunits (p65 and p50) into the nucleus by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκB[2]. This blockade of NF-κB's transcriptional activity leads to the downregulation of anti-apoptotic proteins like Bcl-2, IAP-1, and XIAP, and cell proliferation markers such as Cox-2, c-Fos, c-Jun, and cyclin D1[2]. This inhibitory action has been observed in prostate (LNCaP, PC-3) and colon (SW620, HCT116) cancer cells[2]. Furthermore, this compound's inhibition of NF-κB has been shown to sensitize cancer cells to conventional chemotherapeutic agents like docetaxel[1].

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for transmitting information from extracellular signals to the nucleus, influencing cell proliferation, differentiation, and survival. Its aberrant activation is common in many cancers.

Mechanism: this compound has been shown to inhibit the EGF-mediated JAK-STAT signaling pathway in tongue squamous cell carcinoma (TSCC)[3]. It downregulates the expression of key components including pro-epidermal growth factor (EGF), JAK, and STAT[3]. In hepatocellular carcinoma (HCC) cells, this compound decreases the phosphorylation levels of JAK and STAT3, leading to the downregulation of the immune checkpoint protein PD-L1[4]. This suggests this compound can not only inhibit tumor growth and invasion but also potentially reverse tumor-mediated immune escape[4][5].

Activation of Apoptotic Pathways

This compound actively promotes programmed cell death (apoptosis) through multiple mechanisms, including the activation of the MAPK pathway and the induction of endoplasmic reticulum (ER) stress.

Mechanism: In acute myeloid leukemia (AML) cells, this compound activates the mitogen-activated protein kinase (MAPK) signaling pathway, specifically increasing the phosphorylation of JNK, ERK, and p38[6][7]. This activation, coupled with the inhibition of NF-κB, shifts the cellular balance towards apoptosis[6]. In non-small cell lung cancer (NSCLC) cells, this compound induces ER stress, evidenced by the upregulation of proteins like CHOP, IRE1α, and ATF4[8]. The induction of C/EBP homologous protein (CHOP) is particularly critical, as its depletion blocks this compound-induced apoptosis[8][9]. Across various cancer types, these actions converge on the intrinsic apoptotic pathway, marked by an increased Bax/Bcl-2 ratio and the activation of executioner caspases-9 and -3[2][6][8].

Quantitative Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Hepatocellular Carcinoma | Huh7 | 57.41 | [4] |

| Hepatocellular Carcinoma | Hep3B | 62.86 | [4] |

| Prostate & Colon Cancers | LNCaP, PC-3, SW620, HCT116 | ~10 | [1] |

Note: The IC50 for prostate and colon cancers was inferred from a study where 5 µM represented approximately half the respective IC50 dose[1].

Table 2: In Vitro and In Vivo Effects of this compound

| Cancer Type | Model | Treatment | Observed Effect | Reference |

| Prostate & Colon | LNCaP, PC-3, SW620, HCT116 cells | 10-25 µM this compound | Concentration-dependent inhibition of cell growth | [2] |

| Prostate & Colon | LNCaP, PC-3, SW620, HCT116 cells | 5 µM this compound + 5 nM Docetaxel | 60-70% inhibition of cancer cell growth (synergistic effect) | [1] |

| Colorectal Carcinoma | SW620 xenograft in nude mice | 5 mg/kg/day this compound for 20 days | 50% decrease in tumor volume; 44.6% decrease in tumor weight | [10] |

| Hepatocellular Carcinoma | Huh7, Hep3B cells | This compound | Decreased invasion ability; modulated cytokine levels (↓IL-10, ↓TGF-β, ↑IFN-γ, ↑IL-2) | [4] |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to evaluate the molecular effects of this compound.

Cell Viability and Cytotoxicity Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells, which correlates with the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., Huh7, A549, SW620) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 1-4 hours at 37°C. For MTT, the medium must be removed and 150 µL of DMSO added to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value[4][11].

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample, providing insight into pathway activation and target modulation.

Protocol:

-

Cell Lysis & Protein Quantification: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, Caspase-3, Bcl-2, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH)[12].

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound[10].

References

- 1. This compound enhances docetaxel-induced prostate and colon cancer cell death through inactivation of nuclear transcription factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Growth inhibitory effects of this compound through induction of apoptotic cell death in prostate and colon cancer by blocking of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the growth and aggressiveness of tongue squamous cell carcinoma through regulation of the EGF‑mediated JAK‑STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits proliferation, invasion and immune escape of hepatocellular carcinoma cells through modulating the JAK/STST3/PD-L1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis by this compound as a novel therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. This compound Induces Apoptosis in Non-small Cell Lung Cancer Cells via C/EBP Homologous Protein Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [논문]this compound Induces Apoptosis in Non‐small Cell Lung Cancer Cells via C/EBP Homologous Protein Activation [scienceon.kisti.re.kr]

- 10. This compound inhibits colorectal cancer growth by inhibiting tumor cell proliferation and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advanced Western Blotting Solutions for Cancer Research :: ProteinSimple [proteinsimple.jp]

Obovatol: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obovatol, a naturally occurring biphenolic ether lignan isolated from Magnolia obovata, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its multifaceted biological effects, with a particular focus on the modulation of key signaling pathways implicated in inflammation, cancer, neuroprotection, and platelet aggregation. Detailed experimental protocols for assays discussed herein are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by a biphenyl ether linkage with allyl substituents on both aromatic rings.[1] This unique structure contributes to its chemical reactivity and biological activity.

IUPAC Name: 5-prop-2-enyl-3-(4-prop-2-enylphenoxy)benzene-1,2-diol[2]

Synonyms: 4',5-Diallyl-2,3-dihydroxybiphenyl ether, NSC-364150[2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₃ | [1][2][3][4] |

| Molecular Weight | 282.33 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid or neat oil | [1][3] |

| Melting Point | 118-120 °C | [1] |

| Boiling Point | 413.6 ± 45.0 °C (Predicted) | [4] |

| Density | 1.25 g/cm³ at 20 °C | [1] |

| pKa₁ | 9.2 ± 0.1 | [1] |

| pKa₂ | 11.8 ± 0.2 | [1] |

| logP | 3.2 (Calculated) | [1] |

| Solubility | ||

| Water | 0.8 mg/mL at 25 °C, pH 7.0 | [1] |

| Ethanol | 45 mg/mL | [1] |

| Methanol | 52 mg/mL | [1] |

| Acetone | 68 mg/mL | [1] |

| DMSO | Soluble (up to 200 mg/mL) | [1][3][5] |

Biological Activity and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-platelet effects. These activities are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibits nitric oxide (NO) production with an IC50 of 0.91 µM.[1] It achieves this by preventing the translocation of NF-κB subunits p50 and p65 to the nucleus and inhibiting the phosphorylation of JNK and ERK, which are key kinases in the MAPK pathway.[1]

Caption: this compound inhibits inflammatory responses via the NF-κB and MAPK pathways.

Anti-Cancer Activity

This compound has been shown to inhibit the growth of various cancer cells, including prostate, colon, and tongue squamous cell carcinoma.[3][4] Its anti-tumor effects are attributed to the induction of apoptosis and the inhibition of cell proliferation and invasion. This compound has been found to modulate the JAK/STAT and PI3K/Akt signaling pathways. For instance, it inhibits the EGF-mediated JAK-STAT pathway in tongue squamous cell carcinoma cells.[3] In hepatocellular carcinoma, this compound has an IC50 of 57.41 µM in Huh7 cells and 62.86 µM in Hep3B cells, and it attenuates tumor growth by downregulating the JAK/STAT3/PD-L1 pathway.

Caption: this compound exerts anti-cancer effects by modulating JAK/STAT and PI3K/Akt pathways.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of neuroinflammation and neurodegeneration. It can attenuate microglia-mediated neuroinflammation by inhibiting the production of neurotoxic mediators.[2] This effect is partly mediated by its ability to modulate redox regulation through the enhancement of peroxiredoxin 2 (Prx2) activity.[2] Furthermore, this compound has been shown to promote neurite outgrowth by increasing the release of neurotrophic factors like NGF and BDNF through the activation of the ERK pathway.[6]

Anti-platelet Activity

This compound exhibits anti-platelet and anti-thrombotic effects. It inhibits platelet aggregation induced by collagen and arachidonic acid in a concentration-dependent manner, with IC50 values of 2.4 ± 0.8 µM and 4.8 ± 0.9 µM, respectively.[7] The mechanism involves the inhibition of phospholipase C-γ2 (PLC-γ2) phosphorylation, which is a critical step in the platelet activation cascade.[7]

Experimental Protocols

Isolation of this compound from Magnolia obovata

A general procedure for the isolation of this compound from the bark of Magnolia obovata involves the following steps:

-

Extraction: The dried and powdered bark is extracted with methanol at room temperature.

-

Solvent Partitioning: The methanol extract is concentrated and then partitioned successively with n-hexane, chloroform, and ethyl acetate.

-

Fractionation: The ethyl acetate fraction, which is enriched with this compound, is subjected to silica gel column chromatography.

-

Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitrite Determination (Griess Assay):

-

100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The nitrite concentration is calculated from a sodium nitrite standard curve.

-

-

Cell Viability (MTT Assay):

-

After removing the supernatant for the Griess assay, 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well and incubated for 4 hours.

-

The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance at 570 nm is measured.

-

Western Blot Analysis for Signaling Proteins

Objective: To analyze the effect of this compound on the phosphorylation and expression of proteins in signaling pathways (e.g., p-ERK, p-Akt, p-STAT3).

Methodology:

-

Cell Lysis: Cells, after treatment with this compound and/or a stimulant, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a specific primary antibody (e.g., anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers into tubes containing 3.2% sodium citrate. PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes.

-

Platelet Aggregation Measurement:

-

Platelet aggregation is measured using a light transmission aggregometer.

-

PRP is pre-incubated with various concentrations of this compound or vehicle for a specified time at 37°C.

-

An agonist (e.g., collagen, arachidonic acid) is added to induce platelet aggregation.

-

The change in light transmission is recorded for a set period.

-

The percentage of aggregation is calculated, with 100% aggregation being the maximal change in light transmission.

-

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of significant biological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, JAK/STAT, and PI3K/Akt, underscores its therapeutic potential in various disease contexts such as inflammation, cancer, and neurodegenerative disorders. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action and potential applications of this compound in drug discovery and development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols are generalized and may require optimization for specific laboratory conditions.

References

- 1. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiplatelet activity of this compound, a biphenolic component of Magnolia Obovata, in rat arterial thrombosis and rabbit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates microglia-mediated neuroinflammation by modulating redox regulation | British Pharmacological Society [bps.ac.uk]

- 4. Synthesis and anti-platelet activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and structural elucidation of bioactive this compound dimeric neolignans from the bark of Magnolia officinalis var. biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In-Vitro Cancer Cell Proliferation Assays Using Obovatol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obovatol, a biphenolic compound isolated from Magnolia obovata, has demonstrated significant anti-tumor properties across various cancer cell lines.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound in in-vitro cancer cell proliferation assays. The protocols detailed below are designed to enable researchers to effectively assess the cytotoxic and anti-proliferative effects of this compound, investigate its mechanisms of action, and evaluate its therapeutic potential. This compound has been shown to inhibit cancer cell growth by inducing apoptosis and modulating key signaling pathways, including NF-κB, JAK/STAT, and MAPK.[1][4][5] This document offers detailed experimental procedures, data presentation guidelines, and visualizations to facilitate the study of this compound's impact on cancer cells.

Data Presentation: Efficacy of this compound on Cancer Cell Lines

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Huh7 | Hepatocellular Carcinoma | 57.41 | [6] |

| Hep3B | Hepatocellular Carcinoma | 62.86 | [6] |

Table 2: Effects of this compound on Apoptosis-Related Proteins

| Cell Line | Treatment | Pro-Apoptotic Protein (Bax) | Anti-Apoptotic Protein (Bcl-2) | Citation | |---|---|---|---| | Prostate & Colon Cancer Cells | this compound | Increased Expression | Inhibited Expression |[1] | | Acute Myeloid Leukemia (MM6) | this compound | Increased Expression | Decreased Expression |[5] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidic isopropanol)[8]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range for initial experiments is 10-100 µM.[1][6]

-

Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Analysis of Cell Cycle Distribution by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.

Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]

Materials:

-

Cancer cells treated with this compound and vehicle control

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with the desired concentrations of this compound for a specific time period.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet in a small volume of cold PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

Investigation of Signaling Pathways by Western Blotting